molecular formula C6H4F9I B3040776 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane CAS No. 239464-02-9

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane

Cat. No.: B3040776
CAS No.: 239464-02-9
M. Wt: 373.99 g/mol
InChI Key: AOJSNAHJSVDKPI-UHFFFAOYSA-N
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Description

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is a fluorinated organic compound with the molecular formula C6H4F9I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique halogenated hydrocarbon. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane typically involves the introduction of fluorine and iodine atoms into a hydrocarbon backbone. One common method is the halogen exchange reaction, where a precursor compound containing bromine or chlorine is reacted with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the formation of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of fluorinated alcohols, amines, or thiols.

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

    Reduction: Formation of fluorinated hydrocarbons.

Scientific Research Applications

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In the study of enzyme inhibition and protein interactions due to its unique halogenated structure.

    Medicine: Potential use in the development of fluorinated pharmaceuticals and radiolabeled compounds for imaging.

    Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with hydrophobic pockets in proteins. The iodine atom can form halogen bonds with electron-rich sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene: Another fluorinated compound with a similar structure but different chain length and functional groups.

    1,1,1,2,2,3-Hexafluoro-3-trifluoromethyl-5-hexanone: A ketone derivative with similar fluorination but different functional group.

Uniqueness

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSNAHJSVDKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202387
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239464-02-9
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239464-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane
Reactant of Route 6
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